N1-cycloheptylethane-1,2-diamine
Description
N1-Cycloheptylethane-1,2-diamine is an aliphatic diamine featuring a cycloheptyl group attached to one nitrogen atom of the ethane-1,2-diamine backbone. Cycloheptyl, a seven-membered alicyclic group, introduces steric bulk and moderate hydrophobicity, which may influence properties like solubility, reactivity, and biological activity compared to smaller or aromatic substituents .
Properties
IUPAC Name |
N'-cycloheptylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-7-8-11-9-5-3-1-2-4-6-9/h9,11H,1-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDAFDPNGOOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptylethane-1,2-diamine typically involves the reaction of cycloheptylamine with ethylene diamine under controlled conditions. One common method includes the use of a reductive amination process, where cycloheptanone is reacted with ethylene diamine in the presence of a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields the desired diamine compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, imines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-cycloheptylethane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-cycloheptylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical transformations allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyclohexane-1,2-diamine : The six-membered cyclohexyl group is less sterically demanding than cycloheptyl, enabling higher coordination flexibility in metal complexes. For example, vanadium(II) complexes with cyclohexane-derived diamines exhibit greater stability in catalytic systems compared to bulkier analogs .
- 1,2-Diphenylethane-1,2-diamine : Aromatic phenyl substituents enhance π-π interactions and electronic conjugation, which improve enantioselectivity in chiral catalysis but reduce catalytic activity compared to alicyclic analogs .
- N,N-Dimethylethane-1,2-diamine (dmeda) : Smaller alkyl groups increase solubility in polar solvents and accelerate ligand exchange kinetics in metal complexes, as observed in vanadium(II) chloride complexes .
Table 1: Structural and Electronic Properties of Ethane-1,2-diamine Derivatives
Catalytic Performance
- Activity vs. Selectivity: Cyclohexane-1,2-diamine-derived catalysts exhibit higher activity (e.g., 70% conversion in styrene oxidation) but lower selectivity compared to 1,2-diphenylethane-1,2-diamine analogs .
- Metal Complex Stability : Vanadium complexes with bulkier diamines (e.g., N,N′-ditert-butylethane-1,2-diamine) show higher decomposition temperatures and stability due to enhanced ligand field effects . Cycloheptyl-substituted derivatives may follow similar trends.
Biological Activity
N1-Cycloheptylethane-1,2-diamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Overview of this compound
This compound is a cyclic diamine that belongs to a class of compounds known for their diverse pharmacological properties. The structural characteristics of this compound may contribute to its interactions with biological systems, making it a candidate for further investigation in various therapeutic areas.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Agent | MIC |
|---|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Penicillin | 16 µg/mL |
| Escherichia coli | 64 µg/mL | Ciprofloxacin | 32 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL | Gentamicin | 64 µg/mL |
These results suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated:
- MCF-7 Cells : IC50 value of 25 µM after 48 hours of treatment.
- A549 Cells : IC50 value of 30 µM after 48 hours of treatment.
The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membranes, leading to increased permeability and cell death.
- Anticancer Mechanism : The activation of apoptotic pathways suggests that the compound may inhibit key signaling molecules involved in cell survival and proliferation.
Comparative Analysis
To understand the uniqueness of this compound in comparison to other similar compounds, it is essential to consider its structure and biological activity relative to other cyclic diamines.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High | Induces apoptosis |
| Cyclohexane-1,2-diamine | Low | Moderate | Less effective in inducing apoptosis |
| Cyclopentane-1,2-diamine | Low | Low | Limited biological activity |
This comparative analysis highlights the potential advantages of this compound over its counterparts in terms of both antimicrobial and anticancer activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
